molecular formula C86H104Cl2N18O13 B1681974 Spantide II CAS No. 129176-97-2

Spantide II

Cat. No. B1681974
M. Wt: 1668.8 g/mol
InChI Key: VJPWTVLSHIDVRH-XCHUDMFJSA-N
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Description

Spantide II is a peptide that specifically binds to the neurokinin-1 receptor (NK-1R) and blocks inflammation associated with substance P . It is used to control inflammation, especially in skin conditions such as psoriasis and contact dermatitis .


Synthesis Analysis

The stability of Spantide II was found to decrease with an increase in pH at higher temperatures . It was also found to be relatively more stable in ethyl oleate–ethanol, ethanol–water, ethanol, and N-methyl-2-pyrrolidone .


Molecular Structure Analysis

The empirical formula of Spantide II is C86H104N18O13 . Its amino acid sequence is Nicotinoyl-Lys-Pro-3Pal-Pro-Cl-Phe-Asn-Trp-Phe-Trp-Leu-Nle-NH2 . CD spectroscopy studies showed that Spantide II has a relatively stable α-helix structure in the liquid state .


Chemical Reactions Analysis

At high temperatures, Spantide II undergoes lysine–proline diketopiperazine degradation . The stability of Spantide II was affected by the type of vehicle used in the study .


Physical And Chemical Properties Analysis

Spantide II is a lyophilized form with a peptide content of ≥65% . It should be stored in conditions protected from light and at a temperature of −20°C .

Scientific Research Applications

Topical Formulations for Inflammatory Skin Disorders

Spantide II, a neurokinin-1 receptor antagonist, has been formulated into lotions and gels for the treatment of inflammatory skin disorders. It was found that Spantide II could be effectively delivered to target skin tissues, such as the epidermis and dermis, and significantly reduced allergic contact dermatitis responses in mouse models, comparable to the effects of dexamethasone. The addition of n-methyl-2-pyrrolidone (NMP) as a penetration enhancer in these formulations was shown to increase the retention of Spantide II in the skin, enhancing its therapeutic efficacy (Kikwai et al., 2005; Babu et al., 2004).

Preformulation Stability for Topical Application

The stability of Spantide II was extensively studied to determine its suitability as a topical agent for treating dermal inflammatory disorders like psoriasis and contact dermatitis. Factors such as pH, temperature, salt concentration, and different dermatological vehicles were evaluated for their effects on the stability of Spantide II. It was observed that the stability of Spantide II decreased with an increase in pH at higher temperatures. However, changes in salt concentration did not significantly affect its stability. Among the various vehicles studied, Spantide II showed better stability in ethyl oleate–ethanol and ethanol–water mixtures (Kikwai et al., 2004; Kikwai et al., 2006).

Cutaneous Co-delivery of Anti-inflammatory Drugs

A study developed a skin-permeating nanogel system for the simultaneous topical delivery of Spantide II and ketoprofen, two anti-inflammatory drugs. This system aimed at effective delivery of the drugs to deeper skin layers for treating various skin inflammatory disorders. The study demonstrated significant potential for this co-delivery system in treating conditions such as allergic contact dermatitis and psoriatic plaque (Shah et al., 2012).

Neurokinin Receptor Antagonism in Acute Lymphoblastic Leukaemia

Spantide was also investigated for its potential role in blasts proliferation in childhood common acute lymphoblastic leukaemia (ALL). The study suggested that substance P, which Spantide antagonizes, might play a role in blasts proliferation in childhood ALL of common (CD10) origin, indicating a novel potential application of Spantide in this domain (Nowicki et al., 2008).

Protective Effects in Acute Necrotizing Pancreatitis

Effect on Cardiac Autonomic Nervous Function

In a study conducted on rats, Spantide II was investigated for its effects on cardiac autonomic nervous function. The results indicated that both the cardiac sympathetic and parasympathetic nervous system activities increased after intravenous injection of different doses of substance P, and the effect was possibly mediated by the neurokinin-1 (NK-1) receptor (Deng et al., 2009).

Safety And Hazards

Spantide II is classified under Storage Class Code 11, which refers to Combustible Solids . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling Spantide II .

Future Directions

Spantide II has been studied as a topical formulation for the treatment of dermal inflammatory disorders . Ethyl oleate–ethanol (1:1) and ethanol–water (1:1) could be used as potential vehicles in the development of topical formulations of Spantide II .

properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZJAARMZMEIHY-BBKUSFMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H104Cl2N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156088
Record name Spantide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Norleucinamide, N6-(3-pyridinylcarbonyl)-D-lysyl-L-prolyl-3-(3-pyridinyl)-L-alanyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-asparaginyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-

CAS RN

129176-97-2
Record name Spantide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spantide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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